Chiral Identity: (2R)-Enantiomer vs. (2S)-Enantiomer
The (2R) enantiomer and (2S) enantiomer of 6-(2-aminopropoxy)pyridine-2-carboxylic acid are established as distinct chemical entities with differential biological target profiles. While the (2S) enantiomer has been associated with modulation of neurological pathways , the (2R) enantiomer is described as a pharmaceutical chemistry intermediate with distinct target engagement properties . Interchanging enantiomers is not stereochemically permissible in any asymmetric synthesis or chiral biological assay without full re-validation. The two enantiomers are non-superimposable mirror images, analogous to D- and L-alaninol, which differ in their ability to induce chirality in downstream reactions .
| Evidence Dimension | Chirality and biological target engagement |
|---|---|
| Target Compound Data | (2R) configuration; described as a pharmaceutical chemistry intermediate with broad target engagement |
| Comparator Or Baseline | (2S) configuration; described as targeting neurological pathways |
| Quantified Difference | Qualitative difference in target pathway association; exact IC₅₀ or Kᵢ values not publicly available for either enantiomer |
| Conditions | Literature-reported target pathway annotations; direct head-to-head comparative biochemical data not identified in public domain |
Why This Matters
For structure–activity relationship (SAR) studies, selection of the correct enantiomer is non-negotiable; use of the (2S) enantiomer where (2R) is specified yields invalid SAR conclusions.
